molecular formula C11H21N3 B13287868 [(1-Methyl-1H-pyrazol-4-yl)methyl](2-methylpentyl)amine

[(1-Methyl-1H-pyrazol-4-yl)methyl](2-methylpentyl)amine

Cat. No.: B13287868
M. Wt: 195.30 g/mol
InChI Key: IKALKEHBNHRIHV-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-4-yl)methylamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a pyrazole ring substituted with a methyl group at position 1 and a 2-methylpentylamine group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-methylpentylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-4-amine
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-Amino-1-methylpyrazole

Uniqueness

(1-Methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pentan-1-amine

InChI

InChI=1S/C11H21N3/c1-4-5-10(2)6-12-7-11-8-13-14(3)9-11/h8-10,12H,4-7H2,1-3H3

InChI Key

IKALKEHBNHRIHV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNCC1=CN(N=C1)C

Origin of Product

United States

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